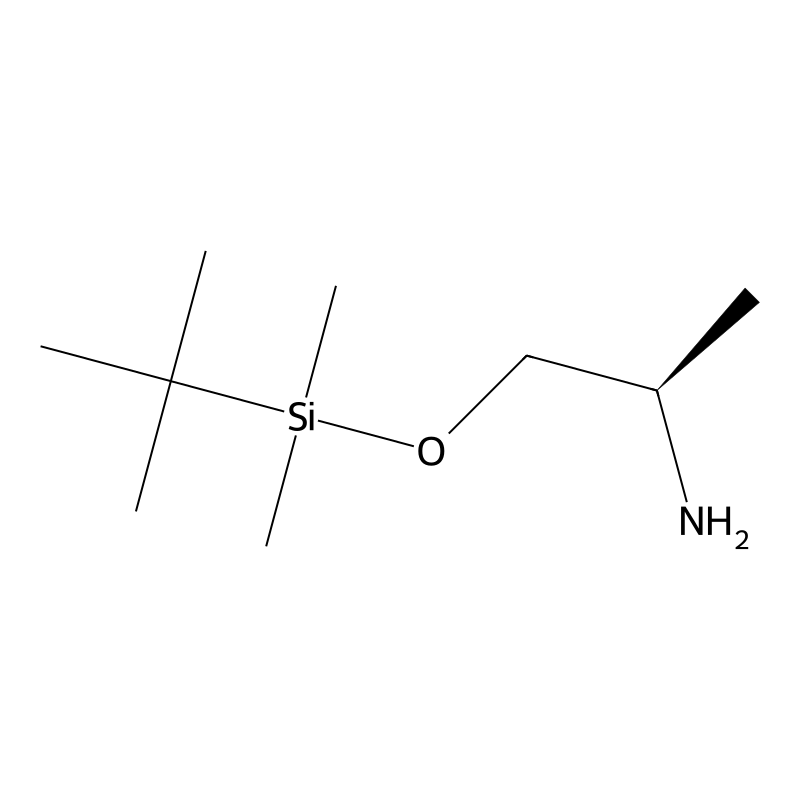(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
This compound finds applications in various scientific research fields, primarily due to its ability to:
Serve as a chiral building block
Due to its chirality and the presence of a protected amine group, (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine can be used as a starting material for the synthesis of various chiral molecules, including pharmaceuticals, agrochemicals, and natural products. These molecules often require specific chirality to exhibit their desired biological activity [].
Facilitate controlled reactivity
The TBDMS group can be selectively removed under specific conditions, allowing the amine group to participate in further reactions while remaining protected during earlier steps of the synthesis. This controlled reactivity enables the creation of complex molecules with precise functionalities [].
Here are some specific examples of how (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine is used in scientific research:
Synthesis of chiral amines
This compound can be used as a precursor for the synthesis of various chiral amines, which are essential components of many drugs and other biologically active compounds [].
Preparation of peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of peptides (short chains of amino acids). (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine can be used to introduce a chiral amine group into peptidomimetics, potentially leading to new drugs with improved properties [].
Asymmetric catalysis
This compound can be used as a ligand in asymmetric catalysis, a type of reaction that produces a specific enantiomer (mirror image) of a molecule in higher yield. This can be crucial for the development of new drugs and other chiral products [].
(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine is a chiral amine compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group. The compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties, which facilitate various
- Oxidation: The amine group can be oxidized to form oximes or nitriles.
- Reduction: The compound can be reduced to yield secondary or tertiary amines.
- Substitution: The TBDMS protecting group can be selectively removed under acidic conditions, enabling further reactions with the free amine.
These reactions are essential for the compound's use as a building block in synthesizing more complex molecules.
The biological activity of (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine is primarily linked to its chirality and the presence of the protected amine group. It can be utilized in studies involving enzyme-substrate interactions due to its ability to mimic natural substrates. Furthermore, it serves as a precursor for synthesizing various chiral amines that are integral components in many drugs and biologically active compounds .
The compound also plays a role in asymmetric catalysis, where it can act as a ligand to produce specific enantiomers of target molecules, enhancing the development of new therapeutic agents.
The synthesis of (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine typically involves protecting the hydroxyl group of (R)-propan-2-amine with TBDMS chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually performed in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme can be summarized as follows:
In industrial settings, this synthesis method is scaled up, incorporating additional purification steps such as distillation or crystallization to ensure high purity of the final product .
(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine finds multiple applications across various scientific fields:
- Organic Synthesis: Used as a building block for synthesizing complex molecules.
- Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its chiral nature.
- Agrochemicals: Employed in developing chiral agrochemical agents.
- Peptidomimetics: Introduced into peptidomimetics to enhance drug properties .
These applications highlight the compound's versatility and importance in both research and industry.
Interaction studies involving (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine focus on its role as a chiral ligand in asymmetric catalysis and its ability to interact with various biological targets. The TBDMS group provides steric protection that allows selective reactions at other functional groups, making it suitable for studying enzyme interactions and receptor binding.
Research indicates that this compound can influence the selectivity and efficacy of drug candidates through its interactions with biological systems.
Several compounds share structural similarities with (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine | 175717-75-6 | Enantiomeric counterpart with different chirality |
| (R)-1-((tert-butyldimethylsilyl)oxy)butan-2-amine | 811841-81-3 | Similar TBDMS protection but with longer carbon chain |
| (R)-1-((tert-butyldimethylsilyl)oxy)ethan-2-amine | 116286-81-8 | Shorter carbon chain compared to propan derivative |
Uniqueness
(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine stands out due to its specific chiral configuration and the presence of the TBDMS protecting group. This unique combination allows for selective reactions and interactions that are not readily achievable with its analogues, making it particularly valuable in synthetic and medicinal chemistry contexts .








